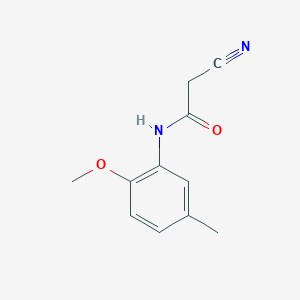

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O2 It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a substituted phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylaniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 2-methoxy-5-methylaniline with methyl cyanoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The product is typically purified by recrystallization or chromatography techniques to achieve the desired purity.

化学反应分析

Types of Reactions

2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.

Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts (e.g., p-toluenesulfonic acid or sodium hydroxide) are employed.

Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide can convert the cyano group to carboxamide or carboxylic acid.

Major Products

Nucleophilic Substitution: Formation of substituted amides or nitriles.

Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.

Hydrolysis: Formation of carboxamide or carboxylic acid derivatives.

科学研究应用

Chemical Synthesis

The synthesis of 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylphenylacetic acid with cyanide sources. The compound can be synthesized through several methodologies, including:

- Direct Cyanation : This method utilizes cyanogen bromide in the presence of a base to facilitate the formation of the cyano group.

- Amidation Reactions : The acetamide functional group can be introduced through amidation reactions involving appropriate amines and acetic anhydride or acetic acid derivatives.

These synthetic strategies are crucial for producing derivatives that may exhibit enhanced biological activities.

Biological Activities

Research indicates that this compound has various biological properties, making it a candidate for further investigation in pharmacological studies.

Antitumor Activity

Several studies have highlighted the potential antitumor effects of compounds related to this compound. For instance, similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells, by promoting apoptosis and inhibiting tumor growth .

Inhibition of Histone Demethylases

Recent research has shown that derivatives of this compound can act as potent inhibitors of histone demethylases, particularly LSD1 (lysine-specific demethylase 1). This inhibition leads to increased levels of histone methylation marks associated with active gene expression, which may reverse epigenetic silencing in cancer cells .

Therapeutic Potential

The therapeutic implications of this compound are vast:

- Cancer Therapy : Due to its ability to modulate gene expression and inhibit tumor growth, it may serve as a lead compound in developing novel anticancer therapies.

- Neurodegenerative Diseases : The compound's mechanism of action suggests potential applications in treating neurodegenerative diseases where epigenetic regulation plays a critical role.

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the cytotoxic effects of this compound on HCT116 colon carcinoma cells. The results indicated that the compound significantly induced apoptosis and inhibited cell proliferation at micromolar concentrations .

Case Study 2: Epigenetic Modulation

Another study focused on the epigenetic modulation properties of this compound. It was found that treatment with derivatives led to significant increases in H3K4me1 and H3K4me2 levels, suggesting a reactivation of silenced genes involved in tumor suppression .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyano and acetamide groups can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural analogs.

相似化合物的比较

Similar Compounds

2-Cyanoacetamide: A simpler analog with a cyano group and an acetamide group but lacking the substituted phenyl ring.

N-(2-Methoxyphenyl)acetamide: Similar structure but without the cyano group.

N-(2-Methylphenyl)acetamide: Similar structure but without the methoxy and cyano groups.

Uniqueness

2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the combination of the cyano group, methoxy group, and methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the cyano group enhances its ability to participate in nucleophilic substitution and condensation reactions, making it a valuable intermediate in organic synthesis.

生物活性

2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on the biological activities of this compound, with a focus on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.23 g/mol

- CAS Number : 544671-28-5

Anti-inflammatory Activity

Research indicates that derivatives of acetamide compounds, including this compound, exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

- Inhibition of COX Enzymes : The compound has shown IC50 values against COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent. For instance, related compounds demonstrated IC50 values ranging from 19.45 μM to 42.1 μM for COX inhibition .

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Related Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

Anticancer Activity

The anticancer effects of this compound have also been explored, particularly against various cancer cell lines.

- Cytotoxicity Testing : In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines such as Hep-2 and P815, with IC50 values indicating significant growth inhibition . The specific activity of this compound has yet to be fully characterized in this context.

| Cell Line | IC50 (μM) |

|---|---|

| Hep-2 | TBD |

| P815 | TBD |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

- Gene Expression Modulation : Studies suggest that similar compounds can alter gene expression related to inflammation and cancer progression through mechanisms like histone methylation .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, contributing to their anticancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to or including this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses calculated through bioassays such as carrageenan-induced paw edema .

- Anticancer Potential : Research indicated that certain pyrazole derivatives showed promising cytotoxicity against various cancer cell lines, suggesting a potential pathway for further development of acetamide derivatives .

属性

IUPAC Name |

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-3-4-10(15-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXZTLPWQIENNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。